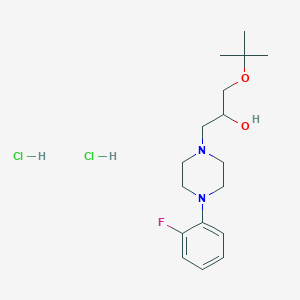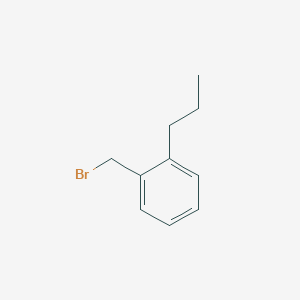![molecular formula C24H37ClN4O3S2 B2654762 4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1329869-75-1](/img/structure/B2654762.png)
4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H37ClN4O3S2 and its molecular weight is 529.16. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research on heterocyclic analogues of carboxamide compounds has been conducted to evaluate their potential as antipsychotic agents. Studies have focused on their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo evaluations of their ability to antagonize the apomorphine-induced climbing response in mice. Such studies indicate the potential of heterocyclic carboxamides, including pyridine-, thiophene-, and benzothiophene-carboxamides, in developing new antipsychotic medications with lower risks of extrapyramidal side effects (Norman et al., 1996).
Microwave-Assisted Synthesis of Isothiazolopyridines
The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave-assisted techniques has been explored. These compounds exhibit significant biological activities, making them valuable in medicinal chemistry. Microwave-assisted synthesis offers advantages in terms of higher yields and shorter reaction times compared to conventional methods, highlighting an efficient approach for synthesizing these biologically active compounds (Youssef et al., 2012).
Synthesis of 1,8-Naphthyridine and Isoxazole Derivatives
An efficient method for synthesizing substituted 1,8-naphthyridine and isoxazole derivatives has been developed. This synthesis involves the use of catalytic amounts of p-toluenesulfonic acid or iodine and is supported by theoretical calculations. Such derivatives are of interest in scientific research due to their potential applications in developing pharmaceuticals and other chemical entities (Guleli et al., 2019).
Synthesis and Biological Activity of Heterocyclic Compounds
Studies on the synthesis and characterization of various heterocyclic compounds, including their antibacterial and antifungal activities, have been conducted. These investigations provide a foundation for understanding the structural requirements for biological activity and the potential therapeutic applications of such compounds (Patel & Patel, 2015).
Synthesis and Anticonvulsant Activity of Isothiazolopyridine Derivatives
Research into the synthesis of new heterocyclic systems based on isothiazolopyridine derivatives has demonstrated their potential anticonvulsant properties. Such studies contribute to the development of new therapeutic agents for managing seizure disorders (Paronikyan et al., 2002).
特性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3S2.ClH/c1-6-12-27-13-11-21-22(16-27)32-24(25-21)26-23(29)19-7-9-20(10-8-19)33(30,31)28(14-17(2)3)15-18(4)5;/h7-10,17-18H,6,11-16H2,1-5H3,(H,25,26,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFPEKVCXZZYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diisobutylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2654679.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654680.png)
![1-(2,5-Difluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2654681.png)
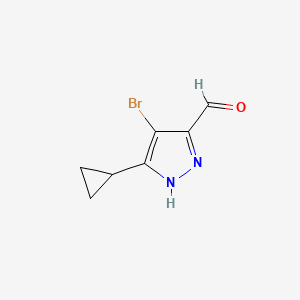

![6-[(4-Fluorophenyl)methyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654684.png)
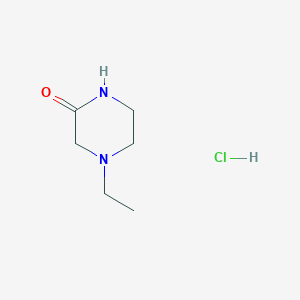
![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B2654693.png)
![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2654696.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2654697.png)
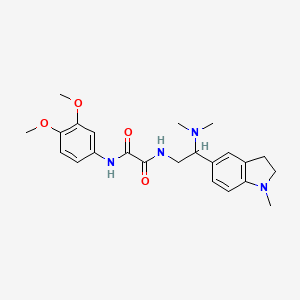
![N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide](/img/structure/B2654699.png)
